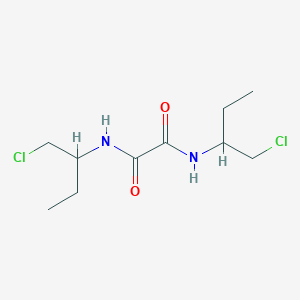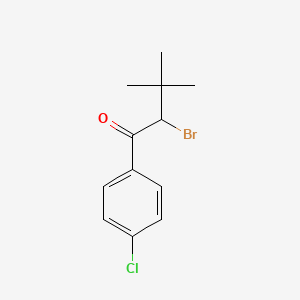![molecular formula C15H20ClN3O3 B14606709 1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid CAS No. 58853-27-3](/img/structure/B14606709.png)
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and hexyl substituent, along with nitric acid Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)hexyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which have become commonplace in modern organic synthesis . The reaction is typically conducted in the presence of an oxidant, such as tert-butylhydroperoxide, to facilitate the formation of the desired imidazole structure.
化学反应分析
Types of Reactions
1-[2-(2-Chlorophenyl)hexyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles.
科学研究应用
1-[2-(2-Chlorophenyl)hexyl]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and catalysts.
作用机制
The mechanism of action of 1-[2-(2-Chlorophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The chlorophenyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
1-[2-(2-Bromophenyl)hexyl]imidazole: Bromine substitution can lead to different chemical and biological properties.
1-[2-(2-Methylphenyl)hexyl]imidazole: The presence of a methyl group instead of chlorine can significantly change the compound’s characteristics.
属性
CAS 编号 |
58853-27-3 |
|---|---|
分子式 |
C15H20ClN3O3 |
分子量 |
325.79 g/mol |
IUPAC 名称 |
1-[2-(2-chlorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-2-3-6-13(11-18-10-9-17-12-18)14-7-4-5-8-15(14)16;2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;(H,2,3,4) |
InChI 键 |
RWSTVAKKKRTYRK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


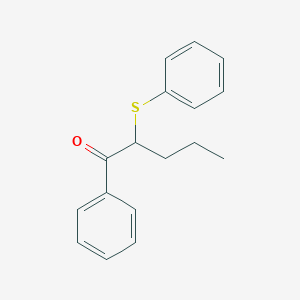
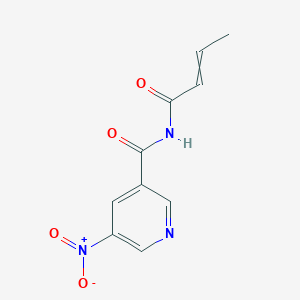

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
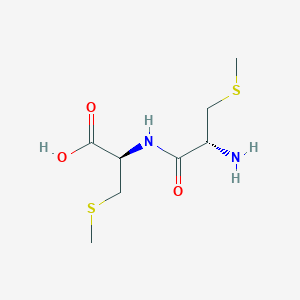

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

